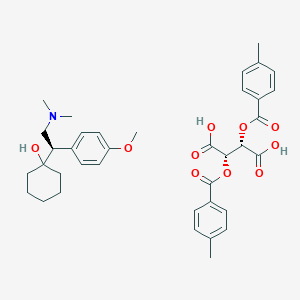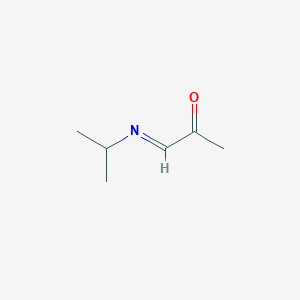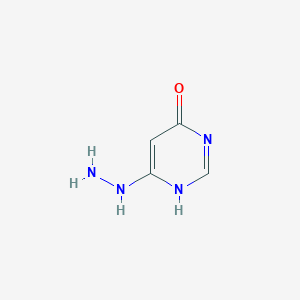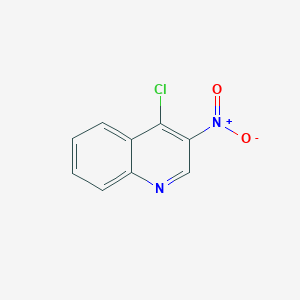
2-(5-硝基-1H-吲哚-3-基)乙腈
描述
2-(5-nitro-1H-indol-3-yl)acetonitrile, also known as 5-NITRO-3-INDOLYLACETONITRILE, is a chemical compound with the CAS number 6952-13-2 . It is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of indole derivatives, including 2-(5-nitro-1H-indol-3-yl)acetonitrile, has been a subject of interest in recent years due to their significant role in natural products and drugs . A proposed mechanism for the transformation of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles has been suggested .Molecular Structure Analysis
The molecular structure of 2-(5-nitro-1H-indol-3-yl)acetonitrile has been studied using density functional theory (DFT) and time-dependent density functional theory (TDDFT) methods . The highest occupied molecular orbital (HOMO) is mainly localized on the donor part, whereas the lowest unoccupied molecular orbital (LUMO) is spread over the entire molecule .Chemical Reactions Analysis
Indoles, including 2-(5-nitro-1H-indol-3-yl)acetonitrile, are important types of molecules that play a main role in cell biology . They show various biologically vital properties and their synthesis methods have attracted the attention of the chemical community .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(5-nitro-1H-indol-3-yl)acetonitrile include a melting point of 180-181°C . It exhibits high fluorescence quantum yield and good thermal stability .科学研究应用
Biological Potential of Indole Derivatives
Indole derivatives, including 2-(5-nitro-1H-indol-3-yl)acetonitrile, possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The indole nucleus is found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, aiding in the development of new useful derivatives .
Use in Multicomponent Reactions
Indoles are frequently used in the synthesis of various organic compounds . The last decade has seen considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds . This has led to the creation of promising new heterocycles with chemical and biomedical relevance .
Fluorophore Applications
2-(1H-indol-3-yl)acetonitrile based donor–π–acceptor fluorophores have been synthesized and studied for their optical, thermal, and electroluminescence properties . These fluorophores exhibit high fluorescence quantum yield and good thermal stability .
Universal Base in Oligonucleotide Synthesis
5-Nitroindole is a universal base analogue for oligonucleotide synthesis . A universal base is a nucleotide that can pair equally with all four naturally occurring DNA/RNA bases . The incorporation of universal bases to an oligonucleotide does not alter the stabilization of the adjacent base pairs and must retain the structure and function of the oligonucleotide duplex .
Antimicrobial Activity
Indole derivatives, including 5-Nitroindole-3-acetonitrile, have shown antimicrobial activity . This makes them valuable in the development of new antimicrobial agents .
Association with Cancer Progression
Indole-3-acetonitrile, a compound related to 2-(5-nitro-1H-indol-3-yl)acetonitrile, has been discovered as a metabolite produced by human cancer cells . This suggests a potential association between these types of compounds and cancer progression in patients .
安全和危害
未来方向
The future directions of 2-(5-nitro-1H-indol-3-yl)acetonitrile research could involve its potential applications in organic electronic materials due to their enormous potential applications in two-photon absorption, organic semiconductors, organic photovoltaics (OPVs), organic field effect transistors (OFET’s), information storage devices, nonlinear optics (NLO), sensors, organic light emitting diodes (OLEDs), etc .
作用机制
Target of Action
2-(5-nitro-1H-indol-3-yl)acetonitrile, also known as 5-Nitroindole-3-acetonitrile, is a compound that belongs to the indole-3-acetic acid derivatives . These compounds are known to target interleukin-2 , a type of cytokine signaling molecule in the immune system. They play a crucial role in the regulation of white blood cells, or leukocytes, which are essential for the body’s immune response.
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that 5-Nitroindole-3-acetonitrile may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
While the specific biochemical pathways affected by 5-Nitroindole-3-acetonitrile are not fully known, indole derivatives are known to be involved in a wide range of biological activities. This suggests that they may interact with multiple biochemical pathways. For instance, they could affect pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
The molecular and cellular effects of 5-Nitroindole-3-acetonitrile’s action depend on its specific biological activity. Given the wide range of activities associated with indole derivatives, the results of its action could be diverse. For instance, it could result in reduced inflammation, inhibited viral replication, slowed cancer cell proliferation, prevented HIV infection, reduced oxidative stress, inhibited microbial growth, treated tuberculosis, controlled diabetes, cured malaria, or inhibited cholinesterase activity .
Action Environment
The action, efficacy, and stability of 5-Nitroindole-3-acetonitrile can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and activity . Furthermore, the compound’s solubility can also impact its efficacy. For example, it has been reported that the synthesized imidazole derivatives, which include 5-Nitroindole-3-acetonitrile, have better solubility in common organic solvents but poor solubility in methanol and water .
属性
IUPAC Name |
2-(5-nitro-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c11-4-3-7-6-12-10-2-1-8(13(14)15)5-9(7)10/h1-2,5-6,12H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYBZUUQTBZGPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10289703 | |
| Record name | 2-(5-nitro-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10289703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6952-13-2 | |
| Record name | 5-Nitro-1H-indole-3-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6952-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 63021 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006952132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6952-13-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63021 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(5-nitro-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10289703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














